molecular formula C23H19NO3S B2615742 (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile CAS No. 811831-06-8

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile

Cat. No.: B2615742
CAS No.: 811831-06-8
M. Wt: 389.47
InChI Key: QDDNMJHTSOYGGT-HZHRSRAPSA-N
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Description

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a tosyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(benzyloxy)benzaldehyde and tosylacetonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

    Procedure: The 4-(benzyloxy)benzaldehyde is reacted with tosylacetonitrile in the presence of the base to form the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile exhibit promising anticancer activities. For instance, derivatives synthesized through Knoevenagel condensation have shown enhanced potency against breast cancer cells. These compounds were evaluated for their pharmacodynamics and toxicity profiles using in silico methods, demonstrating potential as effective agents against various cancer types .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key proteins associated with cancer progression, such as p53. Research has highlighted the role of p53 modulators in enhancing the apoptotic response in cancer cells, suggesting that this compound could similarly influence these pathways .

Material Science

Polymer Chemistry
this compound can serve as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the incorporation of specific properties into polymer matrices, which can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical or thermal stability.

Nanocomposites
Incorporating this compound into nanocomposite materials has been explored to improve their mechanical properties. The interaction between the nitrile group and various fillers can lead to enhanced dispersion and bonding at the molecular level, resulting in materials with superior performance characteristics.

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityCompounds showed significant potency against breast cancer cells through in silico evaluations.
p53 ModulationDemonstrated ability to enhance apoptotic pathways in cancer cells.
Polymer ApplicationsEffective as a monomer for creating high-performance polymers and nanocomposites.

Mechanism of Action

The mechanism by which (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile exerts its effects depends on the specific reaction or application. Generally, its reactivity is influenced by the electron-withdrawing effects of the tosyl and nitrile groups, which can activate the molecule towards nucleophilic attack or other transformations. The benzyloxy group can also participate in resonance stabilization, affecting the overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(benzyloxy)phenyl)-N-(4-fluorophenyl)methanimine
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline

Uniqueness

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is unique due to the presence of both the tosyl and nitrile groups, which confer distinct reactivity patterns compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science.

Biological Activity

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tosylacrylonitrile backbone with a benzyloxy substitution on the phenyl ring. This structural configuration is expected to influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly as inhibitors of key enzymes involved in neurodegenerative diseases and cancer. The following sections summarize the relevant findings regarding the biological activity of this compound.

Inhibitory Activity Against Monoamine Oxidase

A related study evaluated derivatives of benzyloxyphenyl compounds for their inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. The nitrile derivative 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one demonstrated potent inhibition with IC50 values in the low nanomolar range (1.4-4.6 nM) for MAO-B, indicating that this compound may similarly exhibit significant MAO inhibitory effects .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that compounds with similar structural motifs can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, analogs tested against various cancer cell lines (e.g., MCF-7, SiHa, PC-3) showed promising cytotoxicity . The cytotoxic effects were assessed using the MTT assay, where the viability of treated cells was compared to controls.

CompoundCell Line TestedIC50 (µM)Notes
5oMCF-71.15 ± 0.06Significant growth inhibition
5mPC-32.97 ± 0.03Moderate cytotoxicity
Control-0No effect

Anti-Metastatic Effects

Recent studies have also explored the anti-metastatic properties of related benzofuran derivatives. For example, BMBF was shown to downregulate p53 and suppress integrin α7 in hepatocellular carcinoma cells, suggesting that compounds with similar functionalities may influence metastatic pathways .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of the benzyloxy group appears to be critical for maintaining potency against MAO and other biological targets. Compounds lacking this group often demonstrate diminished efficacy .

Case Studies

  • Inhibition of MAO-B : One study highlighted the selective inhibition of MAO-B by a structurally similar compound, demonstrating a high selectivity ratio (>71,400) when compared to MAO-A . This selectivity is vital for minimizing side effects in therapeutic applications.
  • Cytotoxicity in Cancer Models : Another investigation into analogs assessed their effectiveness against breast and prostate cancer cell lines, revealing significant cytotoxic activity linked to tubulin binding sites .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-18-7-13-22(14-8-18)28(25,26)23(16-24)15-19-9-11-21(12-10-19)27-17-20-5-3-2-4-6-20/h2-15H,17H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDNMJHTSOYGGT-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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